5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Catalog No.
S5988742
CAS No.
M.F
C9H8BrN3S2
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ami...

Product Name

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8BrN3S2

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C9H8BrN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)

InChI Key

PWMNLNPLRFTWGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)Br

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)Br

Description

The exact mass of the compound 5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine is 300.93430 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiadiazole ring fused with a sulfanyl group and a bromobenzyl substituent. The thiadiazole ring is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, known for its diverse biological activities. The presence of the bromobenzyl group enhances its potential for interaction with various biological targets due to the reactivity associated with bromine atoms.

Involving 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can be categorized into several types:

  • Oxidation: The sulfur atom in the thiadiazole ring can oxidize to form sulfoxides or sulfones. Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols in the presence of bases like potassium carbonate.

The biological activity of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine stems from its structural components. Thiadiazole derivatives have been widely studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The presence of halogens like bromine is known to enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Studies indicate that compounds featuring the thiadiazole moiety exhibit significant interactions with various molecular targets, potentially inhibiting specific enzymes or interfering with crucial signaling pathways .

The synthesis of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves several key steps:

  • Formation of the Thiadiazole Ring: This is achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to produce 1,3,4-thiadiazole-2-thiol.
  • Introduction of the Bromobenzyl Group: The thiadiazole-2-thiol is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
  • Final Modifications: Additional steps may involve reacting the intermediate with propanoyl chloride in the presence of triethylamine to yield 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine.

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine has potential applications in medicinal chemistry due to its biological activity. It may serve as a scaffold for developing new pharmaceuticals targeting bacterial infections and other diseases. Additionally, compounds like this are often explored for their roles in drug design and development due to their ability to interact with biological receptors and enzymes effectively.

Interaction studies involving 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine focus on its binding affinity and efficacy against specific biological targets. Research indicates that compounds containing thiadiazole rings can exhibit enhanced lipophilicity and permeability across cell membranes due to their unique structural properties. This facilitates better bioavailability and therapeutic effectiveness .

Moreover, studies have shown that halogen substitutions can significantly influence the compound's interaction profile with biological targets, potentially leading to improved pharmacological outcomes .

Several compounds share structural similarities with 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine:

Compound NameStructural DifferencesUnique Features
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamideChlorine instead of BromineDifferent reactivity due to chlorine
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamideMethyl group instead of BromineLess electron-withdrawing effect
N-{5-(phenylsulfanyl)-1,3,4-thiadiazol-2-yl}propanamideNo halogen substitutionPotentially different biological activity

Uniqueness

The uniqueness of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine lies in its bromine atom's ability to participate in halogen bonding interactions. This feature may enhance its reactivity and selectivity towards specific biological targets compared to similar compounds that contain different substituents. The incorporation of bromine can significantly affect both the physicochemical properties and biological activities of the compound .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

300.93430 g/mol

Monoisotopic Mass

300.93430 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

Explore Compound Types